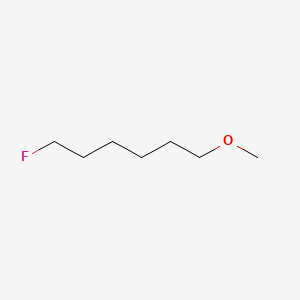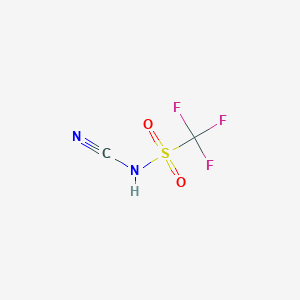
N-Cyano-trifluoromethylsulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyano-1,1,1-trifluoromethanesulfonamide is a compound that belongs to the family of trifluoromethanesulfonamides. These compounds are known for their strong electron-withdrawing properties and high NH-acidity, making them valuable in various chemical reactions and applications . N-cyano-1,1,1-trifluoromethanesulfonamide is particularly notable for its use as a reagent and catalyst in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-1,1,1-trifluoromethanesulfonamide typically involves the reaction of trifluoromethanesulfonamide with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N-cyano-1,1,1-trifluoromethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-cyano-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and dienes in the presence of oxidizing agents.
Common Reagents and Conditions
Common reagents used in reactions with N-cyano-1,1,1-trifluoromethanesulfonamide include cyanogen bromide, dichloromethane, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving N-cyano-1,1,1-trifluoromethanesulfonamide depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of cyano-substituted compounds, while addition reactions can produce oxy-methylated products .
Aplicaciones Científicas De Investigación
N-cyano-1,1,1-trifluoromethanesulfonamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which N-cyano-1,1,1-trifluoromethanesulfonamide exerts its effects is primarily through its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound can act as a catalyst by lowering the activation energy of reactions and increasing reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
Bis(trifluoromethanesulfonyl)imide: Known for its strong acidity and use in ionic liquids and batteries.
N-Phenyl-bis(trifluoromethanesulfonimide): Used as a trifluoromethylating agent and in the synthesis of complex organic molecules.
Uniqueness
N-cyano-1,1,1-trifluoromethanesulfonamide is unique due to the presence of both the cyano and trifluoromethanesulfonyl groups. This combination imparts distinct chemical properties, making it highly valuable in various applications, particularly in organic synthesis and pharmaceutical development .
Propiedades
Fórmula molecular |
C2HF3N2O2S |
|---|---|
Peso molecular |
174.10 g/mol |
Nombre IUPAC |
N-cyano-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C2HF3N2O2S/c3-2(4,5)10(8,9)7-1-6/h7H |
Clave InChI |
JYRVOKQMYLFJPY-UHFFFAOYSA-N |
SMILES canónico |
C(#N)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


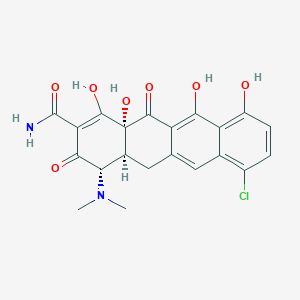

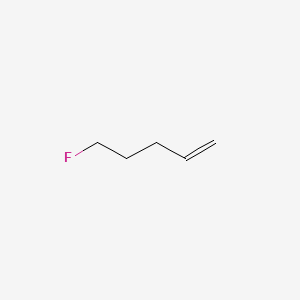

![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)
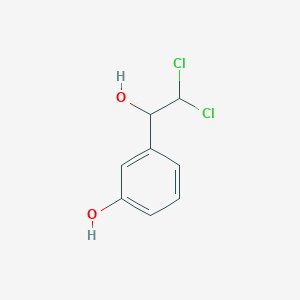
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
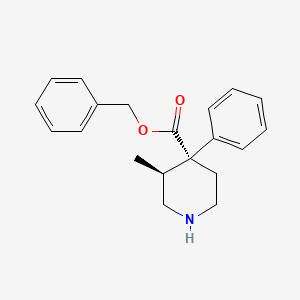
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
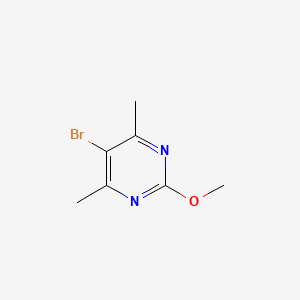
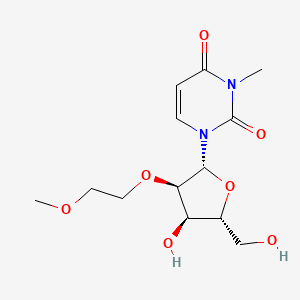
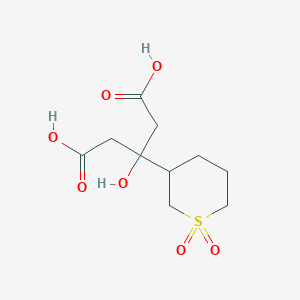
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
